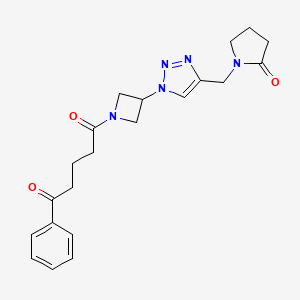

1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione

Description

Properties

IUPAC Name |

1-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]-5-phenylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c27-19(16-6-2-1-3-7-16)8-4-9-21(29)25-14-18(15-25)26-13-17(22-23-26)12-24-11-5-10-20(24)28/h1-3,6-7,13,18H,4-5,8-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVTXTCSLSOQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic molecule that integrates multiple functional groups known for their biological activities. The presence of a triazole ring, azetidine structure, and pyrrolidinone moiety suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The molecular formula of the compound is C19H21N5O4 , with a molecular weight of approximately 383.41 g/mol . Its structure includes:

| Functional Group | Description |

|---|---|

| Triazole Ring | Known for diverse biological activities including antimicrobial and anticancer properties. |

| Azetidine | Often involved in drug design due to its ability to modify pharmacological profiles. |

| Pyrrolidinone | Contributes to the bioactivity through interactions with enzymes and receptors. |

The precise mechanism of action for this compound remains largely unexplored; however, compounds containing triazole rings typically exhibit a range of biological activities:

- Antibacterial : Triazoles have been shown to inhibit bacterial growth.

- Antitumor : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory : Triazole derivatives often exhibit anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that triazole-containing compounds can inhibit the growth of bacteria and fungi. For instance, compounds similar to the target molecule have shown significant antibacterial activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range .

Anticancer Properties

In studies involving related compounds, significant anticancer activity has been reported. For example, certain triazole-linked quinoline derivatives exhibited IC50 values as low as 0.045 µg/mL against M. tuberculosis strains . The presence of the azetidine structure may enhance this activity by improving cell permeability and target specificity.

Anti-inflammatory Effects

Compounds with similar structural features have been evaluated for their anti-inflammatory potential. The incorporation of a triazole ring has been linked to reduced inflammatory markers in vitro, suggesting a possible pathway for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

- Triazole Derivatives : A study demonstrated that triazole derivatives could induce apoptosis in cancer cells by activating caspase pathways . The compound's ability to arrest the cell cycle at the G2/M phase was noted, indicating its potential as an anticancer agent.

- Pyrrolidinone Compounds : Research on pyrrolidinone derivatives revealed their effectiveness in modulating enzyme activity linked to inflammation and cancer progression . This suggests that the target compound may also exhibit similar bioactivities.

- Azetidine-Based Compounds : Azetidine derivatives have shown promise in drug design due to their favorable pharmacokinetic properties. Studies indicate that these compounds can enhance drug solubility and bioavailability, making them suitable candidates for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pentanedione Moieties

Functional Group Analysis

Azetidine vs. Pyrrolizine/Azetidine-Triazole Hybrid :

- Azetidine’s four-membered ring introduces high ring strain, increasing reactivity and conformational restriction compared to pyrrolizine (5-membered) .

- The triazole-azetidine hybrid in the target compound enables π-π stacking (triazole) and hydrogen bonding (azetidine nitrogen), which are absent in simpler azetidine derivatives.

- Triazole vs. Hydrazine Linkers: Triazoles exhibit stronger dipole interactions and metabolic stability compared to hydrazines, which are prone to oxidation .

- 1,5-Diketone vs. 1,4-Diketone: The 1,5-diketone in the target compound allows extended conjugation and diverse tautomeric forms, whereas 1,4-diketones (e.g., in ) favor enolization, affecting acidity and metal chelation.

Hypothesized Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogues suggest:

- Antibacterial Potential: Compounds with 2-oxopyrrolidinyl and diketone motifs (e.g., ) show activity against bacterial enzymes like enoyl-acyl carrier protein reductase.

- Kinase Inhibition : The triazole-azetidine core may mimic ATP-binding motifs in kinases, a feature exploited in kinase inhibitors (e.g., imatinib derivatives).

Research Findings and Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

Table 2: Key Structural Advantages

| Feature | Target Compound | Competing Compound | Advantage of Target |

|---|---|---|---|

| Ring Strain | High (azetidine) | Low (pyrrolizine) | Enhanced reactivity |

| Solubility | Moderate | Low | Improved bioavailability |

| Metabolic Stability | High (triazole) | Low (hydrazine) | Reduced clearance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.